molecular formula C15H16N6O B13355550 N-[2-(1H-pyrrol-1-yl)ethyl]-4-(1H-tetraazol-1-ylmethyl)benzamide

N-[2-(1H-pyrrol-1-yl)ethyl]-4-(1H-tetraazol-1-ylmethyl)benzamide

Cat. No.: B13355550
M. Wt: 296.33 g/mol
InChI Key: XVJVSZDFNIMVSQ-UHFFFAOYSA-N
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Description

N-[2-(1H-pyrrol-1-yl)ethyl]-4-(1H-tetraazol-1-ylmethyl)benzamide is a complex organic compound that features both pyrrole and tetrazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-pyrrol-1-yl)ethyl]-4-(1H-tetraazol-1-ylmethyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the pyrrole and tetrazole intermediates, followed by their coupling to form the final product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-pyrrol-1-yl)ethyl]-4-(1H-tetraazol-1-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

The reactions typically require controlled conditions such as specific temperatures, solvents, and catalysts. For example, oxidation reactions may be carried out in aqueous or organic solvents at elevated temperatures, while reduction reactions often require anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(1H-pyrrol-1-yl)ethyl]-4-(1H-tetraazol-1-ylmethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-[2-(1H-pyrrol-1-yl)ethyl]-4-(1H-tetraazol-1-ylmethyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrrole and tetrazole groups can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, influencing the compound’s biological activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrrol-1-yl)ethanamine: This compound shares the pyrrole moiety and can be used as a precursor in the synthesis of N-[2-(1H-pyrrol-1-yl)ethyl]-4-(1H-tetraazol-1-ylmethyl)benzamide.

    4-(1H-tetrazol-1-ylmethyl)benzoic acid: This compound contains the tetrazole group and can also serve as a building block for the target compound.

Uniqueness

This compound is unique due to the combination of pyrrole and tetrazole groups within a single molecule, providing a versatile scaffold for various chemical modifications and applications.

Properties

Molecular Formula

C15H16N6O

Molecular Weight

296.33 g/mol

IUPAC Name

N-(2-pyrrol-1-ylethyl)-4-(tetrazol-1-ylmethyl)benzamide

InChI

InChI=1S/C15H16N6O/c22-15(16-7-10-20-8-1-2-9-20)14-5-3-13(4-6-14)11-21-12-17-18-19-21/h1-6,8-9,12H,7,10-11H2,(H,16,22)

InChI Key

XVJVSZDFNIMVSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C=NN=N3

Origin of Product

United States

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